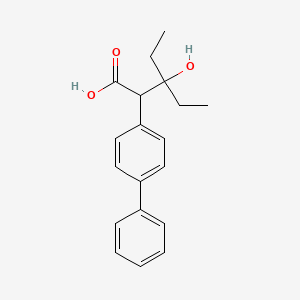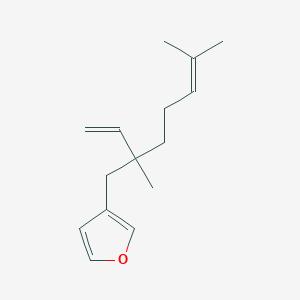
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan is an organic compound characterized by a furan ring attached to a complex aliphatic chain. This compound is notable for its unique structure, which includes multiple double bonds and methyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan typically involves the condensation of isobutyric aldehyde with α-methylcrotonaldehyde, followed by partial hydrogenation . Another method involves the use of methylheptenone through Darzen’s reaction . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can reduce the double bonds in the aliphatic chain, resulting in a more saturated compound.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, often using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst
Substitution: Bromine (Br₂), Chlorine (Cl₂)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism by which 3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-5-heptenal: Shares a similar aliphatic chain but lacks the furan ring.
2-Ethenyl-3,5-dimethylpyrazine: Contains a pyrazine ring instead of a furan ring.
5-Ethyl-2,3-dimethylheptane: Similar aliphatic structure but without the furan ring.
Uniqueness
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan is unique due to the presence of both a furan ring and a complex aliphatic chain with multiple double bonds and methyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
81719-67-7 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
3-(2-ethenyl-2,6-dimethylhept-5-enyl)furan |
InChI |
InChI=1S/C15H22O/c1-5-15(4,9-6-7-13(2)3)11-14-8-10-16-12-14/h5,7-8,10,12H,1,6,9,11H2,2-4H3 |
InChI-Schlüssel |
RGBXYRWMUJGRDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(CC1=COC=C1)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



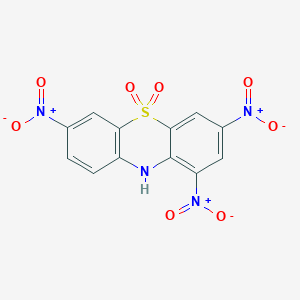

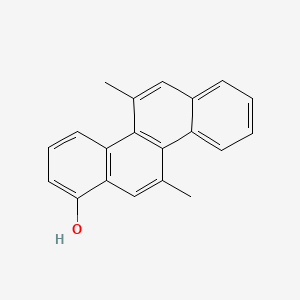
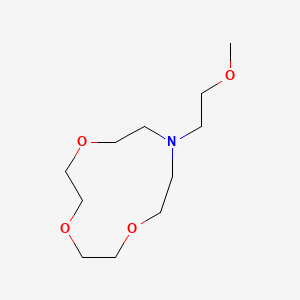

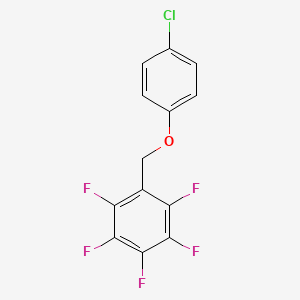
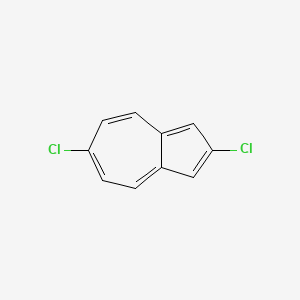
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
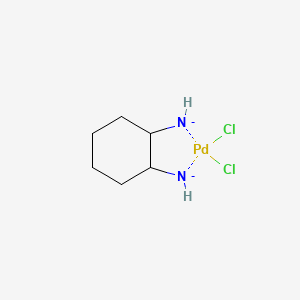
![1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene](/img/structure/B14417752.png)
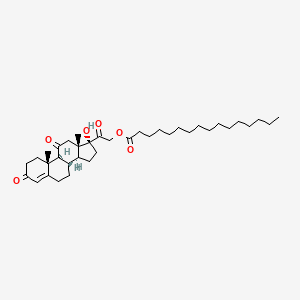
stannane](/img/structure/B14417762.png)
